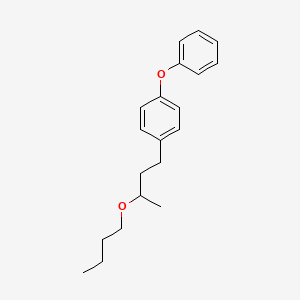
1-(3-Butoxybutyl)-4-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Butoxybutyl)-4-phenoxybenzene is an organic compound characterized by its unique structure, which includes a phenoxy group attached to a benzene ring and a butoxybutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butoxybutyl)-4-phenoxybenzene typically involves the reaction of 4-phenoxybenzyl chloride with 3-butoxy-1-butanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Butoxybutyl)-4-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the phenoxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxybutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Phenolic and carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Butoxybutyl)-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Butoxybutyl)-4-phenoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the butoxybutyl chain can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Butoxybutyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.
1-(3-Butoxybutyl)-4-ethoxybenzene: Contains an ethoxy group instead of a phenoxy group.
1-(3-Butoxybutyl)-4-propoxybenzene: Features a propoxy group in place of the phenoxy group.
Uniqueness: 1-(3-Butoxybutyl)-4-phenoxybenzene is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63592-60-9 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-(3-butoxybutyl)-4-phenoxybenzene |
InChI |
InChI=1S/C20H26O2/c1-3-4-16-21-17(2)10-11-18-12-14-20(15-13-18)22-19-8-6-5-7-9-19/h5-9,12-15,17H,3-4,10-11,16H2,1-2H3 |
InChI-Schlüssel |
NGQMLKZIMJJRCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)CCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)

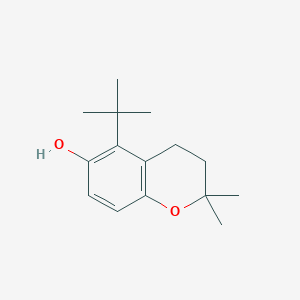

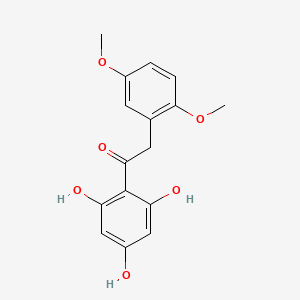
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
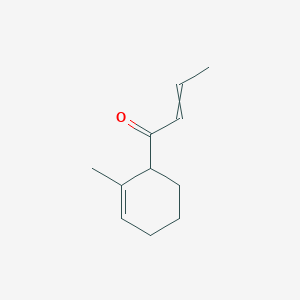
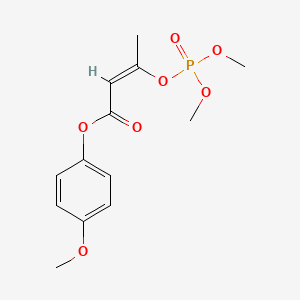
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)




